N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide
Overview
Description
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a thiophene ring substituted with cyclopentylcarbamoyl, ethyl, and methyl groups, along with an oxolane-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the cyclopentylcarbamoyl, ethyl, and methyl groups through various substitution reactions. The final step involves the formation of the oxolane-2-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as self-propagating high-temperature synthesis (SHS) could be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The cyclopentylcarbamoyl, ethyl, and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes involving thiophene derivatives.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and oxolane-2-carboxamide analogs. Examples include:
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
N-Acetyl-L-tryptophan: A tryptophan derivative with an acetyl group.
3-Methoxytyramine hydrochloride: A dopamine-related compound.
Uniqueness
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide is unique due to its specific combination of functional groups and the presence of both a thiophene ring and an oxolane-2-carboxamide moiety
Properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-3-13-11(2)24-18(20-16(21)14-9-6-10-23-14)15(13)17(22)19-12-7-4-5-8-12/h12,14H,3-10H2,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBBLZIRQMEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3CCCO3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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